molecular formula C9H14ClNO2 B12509409 (2,6-Dimethoxyphenyl)methanamine hydrochloride

(2,6-Dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B12509409
M. Wt: 203.66 g/mol
InChI Key: YMUOWDVEABNFRP-UHFFFAOYSA-N
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Description

(2,6-Dimethoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C9H14ClNO2. It is a derivative of methanamine, where the phenyl ring is substituted with two methoxy groups at the 2 and 6 positions. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)methanamine hydrochloride typically involves the reaction of 2,6-dimethoxybenzylamine with hydrogen bromide in water, followed by treatment with hydrochloric acid. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives.

Scientific Research Applications

(2,6-Dimethoxyphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,6-Dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dimethoxyphenyl)methanamine hydrochloride: Similar in structure but with methoxy groups at the 2 and 4 positions.

    (2,6-Dimethoxybenzylamine): Lacks the hydrochloride group but has a similar core structure.

Uniqueness

(2,6-Dimethoxyphenyl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

(2,6-dimethoxyphenyl)methanamine;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-4-3-5-9(12-2)7(8)6-10;/h3-5H,6,10H2,1-2H3;1H

InChI Key

YMUOWDVEABNFRP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)CN.Cl

Origin of Product

United States

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